molecular formula C12H9NO3 B1417657 6-(4-Hydroxyphenyl)nicotinic acid CAS No. 144289-96-3

6-(4-Hydroxyphenyl)nicotinic acid

Cat. No.: B1417657
CAS No.: 144289-96-3
M. Wt: 215.2 g/mol
InChI Key: OSDLQWLUHYXQKU-UHFFFAOYSA-N
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Description

6-(4-Hydroxyphenyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a hydroxyphenyl group attached to the sixth position of the nicotinic acid ring

Scientific Research Applications

6-(4-Hydroxyphenyl)nicotinic acid has a wide range of scientific research applications:

Safety and Hazards

The safety data sheet for nicotinic acid, a related compound, indicates that it causes serious eye irritation and may cause respiratory irritation . It is advised to avoid breathing dust, mist, or spray, and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for the research and development of 6-(4-Hydroxyphenyl)nicotinic acid and its derivatives could involve their potential use in the prevention and treatment of infections caused by some pathogenic or opportunistic microorganisms . Further studies could also explore the potential health benefits of these compounds, given the known beneficial effects of nicotinic acid .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-(4-Hydroxyphenyl)nicotinic acid plays a crucial role in several biochemical reactions. It interacts with enzymes such as nicotinic acid dehydrogenase, which catalyzes the hydroxylation of the pyridine ring of nicotinic acid, resulting in the production of 6-hydroxynicotinic acid . This interaction is essential for the biosynthesis of various metabolites. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and van der Waals forces, influencing their structure and function.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of nicotinic acid receptors, which play a role in lipid metabolism and anti-inflammatory responses . By binding to these receptors, this compound can alter the expression of genes involved in metabolic pathways, thereby affecting cellular function and homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. For example, it has been shown to inhibit α-amylase and α-glucosidase through competitive and mixed-type inhibition, primarily influenced by hydrogen bonding and van der Waals forces . These interactions can lead to changes in gene expression and metabolic flux, impacting overall cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, the hydroxylation of nicotinic acid to produce 6-hydroxynicotinic acid by Pseudomonas fluorescens TN5 is optimized under specific conditions, with significant production observed within 45 hours at 35°C . These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can positively influence lipid metabolism and reduce inflammation. At higher doses, it may cause adverse effects such as flushing and gastrointestinal discomfort . Understanding the dosage effects is essential for determining the therapeutic potential and safety of this compound in clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized through the nicotinic acid degradation pathway, where it serves as an intermediate in the conversion of nicotinic acid to other metabolites such as propionic and acetic acids . This pathway involves several enzymes, including nicotinic acid dehydrogenase, which catalyzes the initial hydroxylation step. The compound’s involvement in these pathways can influence metabolic flux and the levels of various metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. In human liver cells, for example, nicotinic acid is transported via a high-affinity carrier-mediated mechanism that is pH-dependent and energy-dependent . This transport system ensures the efficient uptake and distribution of the compound, influencing its localization and accumulation within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. It has been shown to localize to various subcellular compartments, including the endoplasmic reticulum (ER) and mitochondria . This localization is often directed by specific targeting signals or post-translational modifications, which ensure that the compound reaches its intended site of action. The subcellular distribution of this compound can influence its interactions with other biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Hydroxyphenyl)nicotinic acid typically involves the condensation of nicotinic acid with appropriate aldehydes. One common method is the reaction of nicotinic acid with 4-hydroxybenzaldehyde under acidic or basic conditions to form the desired product. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

6-(4-Hydroxyphenyl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Hydroxyphenyl)nicotinic acid is unique due to the combination of the hydroxyphenyl group and the nicotinic acid structure. This unique structure imparts specific chemical and

Properties

IUPAC Name

6-(4-hydroxyphenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-10-4-1-8(2-5-10)11-6-3-9(7-13-11)12(15)16/h1-7,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDLQWLUHYXQKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686967
Record name 6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144289-96-3
Record name 6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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